Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to effectively interact with a vast array of biological targets, most notably the ATP-binding pocket of protein kinases. However, the true potential of a pyrimidine-based intermediate is unlocked not by its core structure alone, but by the strategic placement of functional groups that dictate its reactivity and allow for controlled, sequential modification.
4-Chloro-6-methoxy-5-nitropyrimidine is a prime exemplar of such a strategically functionalized building block. Each substituent is deliberately positioned to influence the molecule's electronic properties and provide orthogonal chemical handles for diversification. The chloro, methoxy, and nitro groups are not merely decorative; they are tactical elements that enable chemists to construct complex molecular architectures with high precision. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of high-value molecules, particularly kinase inhibitors. We will delve into the causality behind its reactivity and provide field-proven insights into its practical application.
Core Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. 4-Chloro-6-methoxy-5-nitropyrimidine is uniquely identified by its CAS number, ensuring unambiguous sourcing and data correlation.
| Property | Value | Source |
| CAS Number | 52854-14-5 | [1] |
| Molecular Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.56 g/mol | [1] |
| Appearance | Solid (Typically a yellow or light brown solid) | [1] |
| Melting Point | 66 °C | [1] |
| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.532 g/cm³ (Predicted) | [1] |
| InChI Key | YZTJXHWQWCLEJX-UHFFFAOYSA-N | [1] |
Note: Some physical properties, such as boiling point and density, are often computationally predicted for specialized reagents and should be treated as estimates.
Plausible Synthetic Workflow
While numerous specific syntheses for substituted pyrimidines exist, a common and logical pathway to 4-Chloro-6-methoxy-5-nitropyrimidine can be retrosynthetically derived from commercially available starting materials. The following workflow is based on established pyrimidine chemistry. The key is a sequence of nitration followed by selective functionalization of a dichlorinated intermediate.
Caption: Plausible synthesis route starting from 4,6-dichloropyrimidine.
Causality Behind the Workflow:
-
Starting Material Selection: 4,6-Dichloropyrimidine is a readily available and cost-effective starting material. The two chlorine atoms provide reactive sites for subsequent nucleophilic substitution.
-
Nitration: The pyrimidine ring is electron-deficient and requires strong activating conditions for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid introduces the nitro group at the C5 position, which is the most electron-rich carbon on the dichlorinated ring. This nitro group is critical as it powerfully activates the C4 and C6 positions for the next step.
-
Selective Monosubstitution: The reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of a nucleophile like sodium methoxide (NaOMe) allows for the selective replacement of one chlorine atom.[2] The reaction must be carefully controlled (typically at low temperatures) to prevent disubstitution. The strong electron-withdrawing effect of the nitro group and the nitrogen atoms in the ring makes this nucleophilic aromatic substitution (SₙAr) reaction highly efficient.
Chemical Reactivity: A Toolkit for Molecular Elaboration
The utility of 4-Chloro-6-methoxy-5-nitropyrimidine lies in its predictable and versatile reactivity. The chlorine at C4 is the primary site for modification, serving as an excellent leaving group in SₙAr reactions.
Nucleophilic Aromatic Substitution (SₙAr)
This is the cornerstone reaction for this substrate. The pyrimidine ring is inherently electron-deficient, a property that is dramatically amplified by the adjacent nitro group at C5. This electronic arrangement makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.).
Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Expert Insights:
-
Choice of Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction, making it a foundational method for installing the "anilino" moiety common in many kinase inhibitors.[3]
-
Reactivity Anomaly: While chlorine is generally a better leaving group than methoxy, computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under certain conditions with primary amines, the alkoxy group can be displaced preferentially.[4] This is attributed to the formation of pre-reactive complexes that facilitate the departure of the alkoxide. This is a critical consideration for reaction design, and reaction conditions (solvent, temperature, base) must be optimized to ensure chemoselectivity for C4 substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond provides a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.
This reaction couples the pyrimidine with an organoboron species (typically a boronic acid or ester) to form a biaryl or vinyl-substituted pyrimidine. It is a robust and widely used method in drug discovery for exploring structure-activity relationships (SAR).[5][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol Considerations:
-
Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst. Common choices include Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][7]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used.
The Sonogashira coupling introduces an alkyne substituent at the C4 position by reacting the chloropyrimidine with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[8][9][10]
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
Expert Insights: The copper cycle generates a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11] The choice of amine base (e.g., Et₃N, DIPEA) is crucial as it serves both to deprotonate the alkyne and as a solvent.
Reduction of the Nitro Group
The nitro group is not just an activating group; it is also a synthetic precursor to a primary amine. This transformation is fundamental for building fused heterocyclic systems.
Workflow: From Pyrimidine to Fused Systems
Caption: Reduction of the nitro group enables access to fused ring systems.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
-
Metal-based Reductants: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also effective for this transformation.
Application in Kinase Inhibitor Synthesis
The true power of 4-Chloro-6-methoxy-5-nitropyrimidine is realized when these individual reactions are combined in a synthetic campaign targeting high-value molecules like kinase inhibitors. The pyrimidine core acts as a scaffold to correctly orient pharmacophoric groups within the kinase ATP binding site.[12][13]
A common strategy involves:
-
SₙAr Reaction: Introduction of a substituted aniline at the C4 position. This aniline moiety often forms key hydrogen bonds with the "hinge region" of the kinase.[3]
-
Reduction of Nitro Group: Conversion of the nitro group to an amine.
-
Further Functionalization/Cyclization: The newly formed amine can be acylated, alkylated, or used to construct a second fused ring, providing another vector for SAR exploration.
The synthesis of the pioneering EGFR inhibitor Gefitinib, while starting from a quinazoline core, illustrates the importance of the 4-anilino substitution pattern that is readily accessible from activated chloropyrimidines.[14][15]
Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-Chloro-6-methoxy-5-nitropyrimidine is paramount. The information below is a synthesis of data from related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[16][17][18]
-
Hazard Identification:
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[18][19]
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16]
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[18]
-
IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
-
-
Storage: Store in a well-ventilated, cool place. Keep container tightly closed. Store locked up.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[16]
-
Spectroscopic Characterization
Verifying the identity and purity of the material is crucial. Spectroscopic data provides the necessary confirmation.[20]
-
¹H NMR: Expect a singlet for the C2 proton of the pyrimidine ring and a singlet for the methoxy (OCH₃) protons. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.
-
¹³C NMR: Expect distinct signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon. The carbons attached to the electronegative chloro, nitro, and oxygen atoms will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C-Cl stretch, C-O (methoxy) stretch, and asymmetric and symmetric stretches for the nitro (NO₂) group.
Conclusion
4-Chloro-6-methoxy-5-nitropyrimidine is far more than a simple chemical. It is a highly engineered tool for synthetic chemists. Its value is derived from the interplay of its functional groups: the chloro atom as a versatile leaving group, the methoxy group as a modulator of properties, and the nitro group as both a powerful activating group and a latent amine. Understanding the causality behind its reactivity—from the electronic drivers of SₙAr to the catalytic cycles of cross-coupling—empowers researchers, scientists, and drug development professionals to leverage this building block to its full potential, accelerating the discovery of novel therapeutics and complex molecular probes.
References
-
Singh, U. P., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan Journal of Chemistry. [Link]
-
Sains Malaysiana. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. [Link]
-
Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
National Institutes of Health. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
MDPI. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. 4-chloro-5-methoxy-6-methylpyrimidine (C6H7ClN2O). [Link]
-
Semantic Scholar. Syntheses of the 7-N-Oxides of 6-Mercaptopurine and 6-Methylthiopurine. [Link]
-
Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
-
ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- Google Patents. Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]
-
PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. [Link]
-
ResearchGate. (2018). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. thieme-connect.de [thieme-connect.de]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. 4-CHLORO-6-METHOXY-5-NITROPYRIMIDINE(52854-14-5) 1H NMR spectrum [chemicalbook.com]
